(4bS,8aR,9S)-3-methoxy-11-methyl-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthrene hydrobromide hydrate
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Overview
Description
Dextromethorphan hydrobromide monohydrate is a levorphanol derivative and codeine analog commonly used as a cough suppressant. It is structurally similar to levorphanol, codeine, and morphine, but it has minimal interaction with opioid receptors. This compound is widely used in over-the-counter medications to treat dry coughs and is also known for its potential for abuse .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dextromethorphan hydrobromide monohydrate can be synthesized through several chemical processes. One common method involves the reaction of dextromethorphan with hydrobromic acid in the presence of water to form the monohydrate salt. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the purity and yield of the final product .
Industrial Production Methods: In industrial settings, the production of dextromethorphan hydrobromide monohydrate involves large-scale chemical synthesis using high-purity reagents and advanced equipment. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions: Dextromethorphan hydrobromide monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological activity.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents such as halogens or alkylating agents under controlled conditions
Major Products Formed: The primary products formed from these reactions include dextrorphan, a major metabolite of dextromethorphan, and other derivatives that contribute to its pharmacological effects .
Scientific Research Applications
Dextromethorphan hydrobromide monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme inhibition studies and as a reference standard in analytical chemistry
Biology: Employed in studies involving cytochrome P450 enzymes and their role in drug metabolism.
Medicine: Investigated for its potential in treating neurological disorders, such as pseudobulbar affect and depression, due to its action on NMDA receptors and sigma-1 receptors
Industry: Utilized in the formulation of cough suppressants and other pharmaceutical products
Mechanism of Action
Dextromethorphan hydrobromide monohydrate acts as a low-affinity uncompetitive NMDA antagonist and sigma-1 receptor agonist. It also antagonizes α3/β4 nicotinic receptors. These interactions contribute to its cough suppressant effects and its potential use in treating neurological conditions. The exact mechanism by which these receptor interactions translate to clinical effects is not fully understood .
Comparison with Similar Compounds
Levorphanol: An opioid analgesic with a similar structure but higher affinity for opioid receptors.
Codeine: Another opioid used as a cough suppressant and analgesic, with a higher potential for abuse.
Morphine: A potent opioid analgesic with significant interaction with opioid receptors
Uniqueness: Dextromethorphan hydrobromide monohydrate is unique in its minimal interaction with opioid receptors, making it a safer alternative for cough suppression with a lower risk of addiction compared to other opioids. Its action on NMDA and sigma-1 receptors also provides additional therapeutic potential in neurological disorders .
Properties
Molecular Formula |
C18H28BrNO2 |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
(1S,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide |
InChI |
InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17-,18-;;/m0../s1 |
InChI Key |
STTADZBLEUMJRG-GWRZQJEISA-N |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@H]2[C@@H]1CC4=C3C=C(C=C4)OC.O.Br |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br |
Origin of Product |
United States |
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